molecular formula C14H16ClN3O4 B2758092 ethyl 5-amino-1-(4-chlorophenyl)-3-(2-hydroxyethoxy)-1H-pyrazole-4-carboxylate CAS No. 321391-78-0

ethyl 5-amino-1-(4-chlorophenyl)-3-(2-hydroxyethoxy)-1H-pyrazole-4-carboxylate

Cat. No. B2758092
M. Wt: 325.75
InChI Key: IYFBIUUDKBAENZ-UHFFFAOYSA-N
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Description

Ethyl 5-amino-1-(4-chlorophenyl)-3-(2-hydroxyethoxy)-1H-pyrazole-4-carboxylate, also known as AC-262,536, is a synthetic compound that belongs to the class of selective androgen receptor modulators (SARMs). SARMs are a group of compounds that selectively bind to androgen receptors, which are primarily found in the muscles and bones, and promote muscle growth and bone density without causing the undesirable side effects associated with anabolic steroids.

Scientific Research Applications

Antimicrobial and Anticancer Activity

A study highlighted the synthesis of novel pyrazole derivatives, including ethyl 5-amino-1-(4-chlorophenyl)-3-(2-hydroxyethoxy)-1H-pyrazole-4-carboxylate, exploring their potential as antimicrobial and anticancer agents. These compounds showed promising activity, with some displaying higher anticancer activity compared to the reference drug doxorubicin, alongside notable antimicrobial efficacy (Hafez, El-Gazzar, & Al-Hussain, 2016).

Synthetic Methodologies

Research into efficient synthetic methodologies has led to the development of ethyl 1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylates, demonstrating high regioselectivity and yields. This advancement facilitates the synthesis of related compounds, including ethyl 5-amino-1-(4-chlorophenyl)-3-(2-hydroxyethoxy)-1H-pyrazole-4-carboxylate, under ultrasound irradiation, reducing reaction times significantly (Machado et al., 2011).

Novel Heterocyclic Compounds

Another study embarked on the facile synthesis of new pyrazolo[3,4-b]pyridine products, using ethyl 5-amino-1-(4-chlorophenyl)-3-(2-hydroxyethoxy)-1H-pyrazole-4-carboxylate as a starting material. This process proved useful in generating N-fused heterocycle products with good to excellent yields, showcasing the versatility of this compound in creating novel chemical entities (Ghaedi et al., 2015).

Corrosion Protection

Investigations into corrosion protection behavior highlighted the use of pyrazole derivatives, including ethyl 5-amino-1-(4-chlorophenyl)-3-(2-hydroxyethoxy)-1H-pyrazole-4-carboxylate, in the synthesis of compounds showing excellent inhibition efficiency on mild steel in corrosive environments. This research suggests potential industrial applications for this compound in corrosion protection coatings (Paul, Yadav, & Obot, 2020).

properties

IUPAC Name

ethyl 5-amino-1-(4-chlorophenyl)-3-(2-hydroxyethoxy)pyrazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16ClN3O4/c1-2-21-14(20)11-12(16)18(17-13(11)22-8-7-19)10-5-3-9(15)4-6-10/h3-6,19H,2,7-8,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYFBIUUDKBAENZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(N=C1OCCO)C2=CC=C(C=C2)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 5-amino-1-(4-chlorophenyl)-3-(2-hydroxyethoxy)-1H-pyrazole-4-carboxylate

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